molecular formula C3H9Cl2N B134941 2-chloro-N-methylethanamine hydrochloride CAS No. 4535-90-4

2-chloro-N-methylethanamine hydrochloride

Cat. No. B134941
CAS RN: 4535-90-4
M. Wt: 130.01 g/mol
InChI Key: FGSHJLJPYBUBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methylethanamine Hydrochloride is an aminoalkoxyimino derivative . It is a white or almost white, crystalline powder . It is used in the preparation of amino derivatives of B-homoandrostanes and B-heteroandrostanes for the treatment of cardiovascular disorders .


Synthesis Analysis

2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis . It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Molecular Structure Analysis

The molecular formula of 2-chloro-N-methylethanamine hydrochloride is C3H9Cl2N . The IUPAC name is 2-chloro-N-methylethanamine;hydrochloride . The InChI code is 1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H .


Chemical Reactions Analysis

2-Chloro-N-methylethanamine Hydrochloride is used in the preparation of pyrimidine derivatives and related heterocycles as CDK inhibitors for the treatment of diseases .


Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-methylethanamine hydrochloride is 130.01 g/mol . It has 2 hydrogen bond donor counts .

Scientific Research Applications

Pharmaceutical Intermediates

The compound finds applications as an intermediate in the synthesis of pharmaceuticals. Specifically:

Biological Research and Drug Discovery

Researchers utilize this compound in various biological studies:

Safety and Hazards

The safety information for 2-chloro-N-methylethanamine hydrochloride indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P338, and P351 .

Future Directions

2-Chloro-N-methylethanamine Hydrochloride is used in the preparation of pyrimidine derivatives and related heterocycles as CDK inhibitors for the treatment of diseases . This suggests potential future directions in the development of new treatments for diseases.

properties

IUPAC Name

2-chloro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHJLJPYBUBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884087
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methylethanamine hydrochloride

CAS RN

4535-90-4
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4535-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl(methyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.